![molecular formula C18H18N4O2S B3745039 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3745039.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea
Overview
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea, also known as DMFU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMFU is a member of the thiadiazole family of compounds, which are known for their diverse pharmacological activities.
Scientific Research Applications
- N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methoxyphenyl)urea and related 1,3,4-thiadiazole derivatives were screened for antibacterial activity against various bacterial strains. Notably, they exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis . Additionally, docking studies supported their interaction with the kinase ThiM from K. pneumoniae .
- Investigating the interaction of these molecules with calf thymus-DNA (CT-DNA) revealed insights into their binding mechanisms. UV-vis spectroscopic methods were employed to study the interaction between the compound and CT-DNA .
- Thiadiazole derivatives, including 1,3,4-thiadiazoles, have been explored as potential anticancer agents . While specific studies on this compound are limited, the broader class of thiadiazoles has shown promise in cytotoxicity assays .
- The synthesis and characterization of 1,3,4-thiadiazole derivatives involve techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR. These methods provide valuable information about the compounds’ structures and physiochemical properties .
- 1,3,4-Thiadiazole derivatives serve as structural units in biologically active molecules. Their versatility arises from the presence of N–C–S moieties, contributing to their pharmacological and biological activities .
- Due to their extensive application, 1,3,4-thiadiazoles are considered versatile heterocyclic compounds. Their broad-spectrum activities make them valuable in medicinal chemistry and drug discovery .
Antibacterial Activity
DNA Binding
Cytotoxic Properties
Structural Insights
Biologically Active Molecules
Broad-Spectrum Activities
properties
IUPAC Name |
1-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-4-5-13(10-12(11)2)16-21-22-18(25-16)20-17(23)19-14-6-8-15(24-3)9-7-14/h4-10H,1-3H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJOOSYGRMBZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3,4-Dimethylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.